3-Iodoquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDCJZVVFAFTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodoquinoline 8 Carboxylic Acid and Its Precursors
Classical and Contemporary Approaches to Quinoline (B57606) Core Construction
The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. For the synthesis of the precursor quinoline-8-carboxylic acid, methods commencing from anthranilic acid or its derivatives are particularly relevant.
Doebner Reaction and its Modifications
The Doebner reaction, a variation of the Doebner-von Miller reaction, is a powerful tool for the synthesis of quinoline-4-carboxylic acids. manac-inc.co.jp It typically involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. manac-inc.co.jp For the specific synthesis of a precursor to 3-iodoquinoline-8-carboxylic acid, a modified Doebner-Miller reaction has been shown to be effective in producing 2-alkyl-8-quinoline carboxylic acids. One such example is the synthesis of 2-methyl-8-quinoline carboxylic acid from anthranilic acid and crotonaldehyde. This improved method utilizes a two-phase system of toluene (B28343) and concentrated hydrochloric acid with a phase transfer catalyst, which simplifies the isolation of the product and avoids the formation of black tar that can complicate traditional procedures. researchgate.netrsc.org
A study detailed the optimization of this reaction, highlighting that the use of a phase transfer catalyst like triethylbenzylammonium chloride in a two-phase system provides good yields. researchgate.net The reaction mechanism is thought to proceed through the formation of an α,β-unsaturated α-ketocarboxylic acid via an aldol (B89426) condensation, followed by a Michael addition of the aniline, cyclization, and subsequent dehydration to form the quinoline ring. manac-inc.co.jp
Table 1: Conditions for the Improved Doebner-Miller Synthesis of 2-Methyl-8-quinoline carboxylic acid researchgate.net
| Oxidizing Agent | Condensing Agent | Yield (%) |
| None | None | 65 |
| m-Nitrobenzenesulfonic acid | None | 63 |
| None | Zinc chloride | 60 |
Pfitzinger Condensation
The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govnih.gov The reaction mechanism involves the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline product. nih.gov
While the classical Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications and the appropriate choice of starting materials are necessary to direct the synthesis towards an 8-carboxylic acid derivative. For instance, using a substituted isatin could potentially lead to the desired substitution pattern. The Pfitzinger reaction is particularly noted for its utility in synthesizing biologically active quinoline carboxylic acid derivatives. nih.gov
Skraup Reaction and Related Annulation Pathways
The Skraup reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pjsir.orgresearchgate.net This reaction is known for being vigorous, often requiring a moderator such as ferrous sulfate (B86663). researchgate.net The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.
To synthesize quinoline-8-carboxylic acid via a Skraup-type reaction, one would start with an appropriately substituted aniline, such as 2-aminobenzoic acid (anthranilic acid). However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can lead to decarboxylation or other side reactions, making it a less favored route for this specific target compared to the Doebner or Pfitzinger methods. Modifications to the Skraup reaction, such as the Doebner-von Miller synthesis which uses α,β-unsaturated carbonyl compounds, offer more control and are generally more applicable.
Targeted Iodination Strategies for the Quinoline Ring System
Once the quinoline-8-carboxylic acid precursor is obtained, the next critical step is the regioselective introduction of an iodine atom onto the quinoline ring.
Regioselective Iodination at the C3 Position of Quinolines
Achieving iodination specifically at the C3 position of the quinoline ring has been a subject of significant research. Traditional electrophilic substitution reactions on quinoline tend to occur on the benzene (B151609) ring (positions 5 and 8) under acidic conditions. However, recent developments in radical-based C-H functionalization have provided a solution for selective C3 iodination.
A notable method involves a radical-based direct C-H iodination protocol that has been shown to be highly selective for the C3 position in a variety of quinolines. This method is effective for both electron-rich and electron-poor quinoline derivatives. One study demonstrated the successful C3 iodination of 8-nitroquinoline, a quinoline bearing a strong electron-withdrawing group at the C8 position, which is electronically analogous to the carboxylic acid group in the target molecule. This suggests that a similar approach would be viable for the C3 iodination of quinoline-8-carboxylic acid. The reaction typically employs a radical initiator and an iodine source under thermal conditions.
Table 2: Regioselective C3-Iodination of Substituted Quinolines
| Substrate | Product | Yield (%) |
| 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 |
| 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 |
| 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80 |
| 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65 |
| 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55 |
Alternative Iodination at Other Quinoline Ring Positions (e.g., C5, C8)
For comparative purposes, it is useful to consider iodination at other positions of the quinoline ring. Under strongly acidic conditions, electrophilic iodination of quinoline preferentially occurs at the C5 and C8 positions. One established method involves the reaction of quinoline with iodine and silver sulfate in concentrated sulfuric acid at elevated temperatures. This reaction proceeds via electrophilic attack of the iodonium (B1229267) ion (I+) on the protonated quinoline cation. The ratio of 5-iodoquinoline (B175257) to 8-iodoquinoline (B173137) can be influenced by the reaction conditions. Further iodination of either mono-iodinated product leads to the formation of 5,8-diiodoquinoline.
Another approach for C8 functionalization involves the use of quinoline N-oxides, which can direct rhodium-catalyzed C-H iodination to the C8 position using N-iodosuccinimide (NIS). This highlights the diverse strategies available for achieving regioselective iodination on the quinoline scaffold, depending on the desired isomer.
Multi-Component Reactions for the Synthesis of Iodoquinoline Carboxylic Acids
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. wikipedia.org Several classic MCRs that yield quinolines could be adapted for the synthesis of iodoquinoline carboxylic acids.
One prominent example is the Doebner reaction , which traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism is thought to proceed through an initial aldol condensation or the formation of a Schiff base, followed by cyclization and dehydration. wikipedia.org For the synthesis of a 3-iodoquinoline (B1589721) derivative, a variation of the Doebner reaction would be necessary. A potential, though non-standard, approach could involve using an aniline precursor already containing the 8-carboxylic acid moiety, such as 2-aminoterephthalic acid, and an iodo-substituted aldehyde. However, the classic Doebner reaction is primarily known for producing 4-carboxyquinolines. nih.govcapes.gov.br
A more adaptable MCR for this target is the Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a β-ketoester). wikipedia.orgorganic-chemistry.org By selecting a starting material like 2-amino-3-iodobenzaldehyde (B13097088) and reacting it with a component such as ethyl acetoacetate, the quinoline ring can be constructed. If the initial benzaldehyde (B42025) also contained a precursor to the 8-carboxylic acid, this method could provide a direct route to the substituted scaffold.
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Typical Product | Relevance to Target Synthesis |
| Doebner Reaction | Aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acid wikipedia.org | Could be adapted by using substituted anilines and aldehydes, but typically yields 4-carboxylic acids. nih.gov |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | - | Substituted quinoline wikipedia.org | A viable route using a 2-amino-3-iodobenzaldehyde derivative bearing an 8-carboxy precursor. organic-chemistry.org |
Advanced Catalytic Approaches in this compound Synthesis
Modern catalytic methods offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of complex heterocyclic molecules.
Palladium-Catalyzed Carbonylation and Decarboxylation Strategies
Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl halides into carboxylic acid derivatives. researchgate.netresearchgate.net A plausible strategy for synthesizing this compound involves the carbonylation of a 3,8-diiodoquinoline precursor. Research has demonstrated the selective aminocarbonylation of diiodoquinolines, such as 5,7-diiodo-8-benzyloxyquinoline, where carbon monoxide is introduced at the 5-position. researchgate.netuc.pt This indicates the feasibility of such transformations on iodo-substituted quinolines.
The hypothetical synthesis would involve:
Preparation of 3,8-diiodoquinoline.
Selective palladium-catalyzed alkoxycarbonylation or hydroxycarbonylation at the 8-position. This step's success would depend heavily on achieving the desired regioselectivity, potentially controlled by the choice of ligands and reaction conditions.
Subsequent hydrolysis of the resulting ester or amide to the carboxylic acid.
While palladium-catalyzed decarboxylation has been reported for quinolinone-3-carboxylic acids, this process involves the removal of a carboxyl group and is therefore not a direct route for the synthesis of the target compound. nih.gov
Copper-Catalyzed Tandem Annulation Processes
Copper-catalyzed reactions are frequently used for constructing heterocyclic rings. Annulation reactions, where a new ring is formed on an existing one, are a direct method for quinoline synthesis. A general and effective approach involves the reaction of a 2-haloaniline with an alkyne.
For the target molecule, a copper-catalyzed tandem annulation could be envisioned starting from a 2-amino-3-iodobenzoic acid derivative. The process would involve the coupling of this aniline derivative with a suitable alkyne, followed by in-situ cyclization to form the quinoline ring. While specific examples for this exact substitution pattern are not prevalent, copper-catalyzed annulations of β-halo-α,β-unsaturated carboxylic acids with alkynes to form other heterocyclic systems have been successfully developed, demonstrating the principle of using such catalysts with carboxylic acid-bearing substrates. nih.gov
Organocatalytic Methodologies
Organocatalysis has become a major field in organic synthesis, offering metal-free alternatives for many transformations. researchgate.net The Friedländer annulation is particularly amenable to organocatalysis. organic-chemistry.org Chiral phosphoric acids, for instance, have been effectively used to catalyze the reaction between 2-aminoaryl ketones and α-methylene carbonyl compounds, yielding enantioenriched quinolines. nih.gov
A potential organocatalytic route to this compound would employ the Friedländer reaction:
Reactants : A 2-amino-3-iodobenzaldehyde or ketone bearing an 8-carboxylic acid group (or a protected precursor) would be condensed with a simple ketone like acetone (B3395972) or a β-ketoester.
Catalyst : An acid catalyst such as p-toluenesulfonic acid or an organocatalyst like L-proline could facilitate the cyclocondensation. wikipedia.org
This approach provides a straightforward, metal-free pathway to construct the desired quinoline core.
Microwave-Assisted Synthetic Protocols
The application of microwave irradiation is a well-established technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net Several classical quinoline syntheses have been successfully adapted to microwave conditions.
The Gould-Jacobs reaction , which synthesizes 4-hydroxyquinoline (B1666331) derivatives from an aniline and a malonic ester derivative, is significantly enhanced by microwave heating. jasco.rowikipedia.org This protocol can be adapted by using a substituted aniline, for example, one containing an iodo-substituent and a precursor for the 8-carboxylic acid. The initial condensation and subsequent high-temperature cyclization steps of the Gould-Jacobs sequence are both amenable to microwave assistance. jasco.roresearchgate.net Similarly, the Friedländer synthesis can be performed efficiently under microwave irradiation, providing a rapid and environmentally benign route to polysubstituted quinolines. organic-chemistry.org
| Method | Catalyst/Condition | Starting Materials | Advantage |
| Gould-Jacobs | Microwave Irradiation | Substituted Aniline, Diethyl ethoxymethylenemalonate | Reduced reaction time, improved yields researchgate.net |
| Friedländer | Microwave Irradiation | 2-Aminoaryl aldehyde, Ketone | Rapid, solvent-free options available organic-chemistry.org |
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
An alternative and highly practical approach to this compound is to perform functional group interconversions (FGI) on a pre-existing 3-iodoquinoline scaffold. This strategy separates the construction of the core ring system from the installation of the carboxylic acid.
A common and effective method is the oxidation of a methyl group . The synthesis would first target 3-iodo-8-methylquinoline. This intermediate can then be subjected to strong oxidizing agents, such as potassium dichromate(VI) in sulfuric acid or potassium permanganate, to convert the 8-methyl group into an 8-carboxylic acid. libretexts.orgpvamu.edu
Another robust FGI pathway begins with an amino group. The synthesis of 8-amino-3-iodoquinoline would be the initial goal. The amino group can then be converted into a nitrile (a -CN group) via the Sandmeyer reaction . organic-chemistry.org This two-step process involves:
Diazotization of the 8-amino group using nitrous acid (generated in situ from NaNO₂ and a strong acid).
Reaction of the resulting diazonium salt with a cyanide salt, typically copper(I) cyanide, to yield 3-iodoquinoline-8-carbonitrile.
The final step is the hydrolysis of the nitrile group to the desired carboxylic acid, which can be achieved under acidic or basic conditions.
| Precursor Functional Group at C8 | Reagents/Reaction Sequence | Final Functional Group at C8 |
| -CH₃ (Methyl) | 1. KMnO₄ or K₂Cr₂O₇/H₂SO₄ libretexts.org | -COOH (Carboxylic Acid) |
| -NH₂ (Amino) | 1. NaNO₂/HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) 3. H₃O⁺/heat (Hydrolysis) organic-chemistry.org | -COOH (Carboxylic Acid) |
| -CN (Nitrile) | 1. H₃O⁺ or OH⁻/heat (Hydrolysis) | -COOH (Carboxylic Acid) |
Reactivity and Transformational Chemistry of 3 Iodoquinoline 8 Carboxylic Acid
Cross-Coupling Reactions at the C3-Iodo Position
The iodine atom at the C3 position of the quinoline (B57606) ring is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These methods are pivotal in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. In the context of 3-iodoquinoline-8-carboxylic acid, this reaction allows for the introduction of aryl or heteroaryl groups at the C3 position. For instance, the coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester proceeds rapidly to yield the corresponding coupled product. researchgate.net While specific examples with this compound are not prevalent in the provided results, the general applicability of the Suzuki-Miyaura reaction to iodoquinolines suggests its feasibility. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The carboxylic acid group at the C8 position may influence the reaction conditions required, potentially through coordination with the catalyst or by affecting the solubility of the starting material. Decarbonylative and decarboxylative Suzuki-Miyaura couplings have also been developed, expanding the scope of accessible starting materials to include carboxylic acids and their derivatives. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| PdCl2(dppf) | KOAc | Dioxane | 80 |
| PdCl2(PCy3)2 | - | - | - |
| NiCl2(dppf) | - | - | - |
This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for this compound.
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of substituted alkynes, which are important building blocks in various fields. The coupling of this compound with a terminal alkyne would introduce an alkynyl substituent at the C3 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. soton.ac.uk The mild reaction conditions are generally tolerant of various functional groups, although the carboxylic acid may require protection or specific conditions to avoid side reactions. organic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira couplings. organic-chemistry.org Furthermore, decarbonylative Sonogashira couplings of carboxylic acids have been reported, providing an alternative route to aryl-alkyne products. rsc.orgnih.gov
Table 2: Typical Reagents for Sonogashira Cross-Coupling
| Catalyst | Co-catalyst | Base | Solvent |
| Pd(PPh3)4 | CuI | Et3N | THF |
| PdCl2(PCy3)2 | - | - | - |
This table outlines common reagents for Sonogashira couplings. Specific conditions for this compound would need to be determined experimentally.
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and the stability of the organostannane reagents. thermofisher.com For this compound, a Stille coupling would enable the introduction of a variety of organic groups (alkyl, vinyl, aryl, etc.) at the C3 position by selecting the appropriate organostannane. The reaction is generally tolerant of a wide range of functional groups, including carboxylic acids. thermofisher.com A significant drawback of the Stille reaction is the toxicity of the tin compounds used. organic-chemistry.org
Table 3: Common Components in Stille Cross-Coupling
| Catalyst | Ligand (optional) | Solvent |
| Pd(PPh3)4 | - | Toluene (B28343), THF, Dioxane |
| Pd(OAc)2 | PPh3 | DMF |
This table provides a general overview of components used in Stille couplings. The optimal combination would depend on the specific substrates.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon bonds and is noted for its high functional group tolerance and stereospecificity. The application of the Negishi coupling to this compound would involve the preparation of an organozinc reagent and its subsequent reaction to introduce a new substituent at the C3 position. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from organic halides. The reaction is compatible with a variety of functional groups, including esters and amides. ambeed.comrsc.org A related transformation is the decarboxylative Negishi coupling, which utilizes redox-active esters derived from carboxylic acids as the coupling partners. researchgate.net
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species that undergoes transmetalation. organic-chemistry.org This method offers an alternative to other cross-coupling reactions, with the advantage that organosilanes are generally less toxic and more stable than organoboron and organotin compounds. organic-chemistry.orgnih.gov The coupling of this compound via a Hiyama reaction would introduce a new carbon-based substituent at the C3 position. The reaction conditions would need to be optimized to ensure compatibility with the carboxylic acid group.
Reactions Involving the Quinoline-8-carboxylic Acid Group
The carboxylic acid group at the C8 position of the quinoline ring is a key site for chemical modification. Standard carboxylic acid chemistry can be applied to this moiety, allowing for the synthesis of a variety of derivatives. For example, the carboxylic acid can be converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Amide formation can be achieved by activating the carboxylic acid (e.g., as an acyl chloride or with a coupling agent like DCC or HATU) followed by reaction with an amine. Reduction of the carboxylic acid would yield the corresponding primary alcohol, 8-(hydroxymethyl)quinolin-3-ol, which can serve as a precursor for further transformations. The quinoline nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide. slideshare.net Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions, typically at positions 5 and 8, although the presence of the deactivating carboxylic acid group would influence the regioselectivity of such reactions. slideshare.net The hydrolysis of a nitrile group at the 8-position is a potential synthetic route to quinoline-8-carboxylic acid. ontosight.ai
Amidation and Esterification Reactions
The carboxylic acid moiety of this compound is amenable to standard transformations to form amides and esters. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied physicochemical properties.
Amidation typically proceeds through the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-iodoquinoline-8-carbonyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. Another approach is the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which facilitate the direct condensation of the carboxylic acid with an amine.
Esterification can be achieved through several established protocols. The Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic method. iajpr.com This is a reversible process, and the equilibrium can be driven towards the ester product by removing water as it forms. iajpr.com Alternatively, for more sensitive substrates or to achieve higher yields, especially with sterically hindered alcohols, coupling agents can be employed. organic-chemistry.org A widely used method is the Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is advantageous as it can suppress the formation of side products and proceeds under mild conditions at room temperature. organic-chemistry.org
| Transformation | Reagents/Conditions | Product Type |
| Amidation | 1. SOCl₂ or (COCl)₂2. R¹R²NH | 3-Iodoquinoline-8-carboxamide |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | 3-Iodoquinoline-8-carboxamide |
| Esterification (Fischer) | R-OH, H₂SO₄ (cat.), heat | 3-Iodoquinoline-8-carboxylate ester |
| Esterification (Steglich) | R-OH, DCC, DMAP (cat.) | 3-Iodoquinoline-8-carboxylate ester |
Decarboxylation Pathways
The removal of the carboxylic acid group from the quinoline scaffold, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. The stability of the C(sp²)–C(sp²) bond makes cleavage difficult. However, decarboxylation of pyridinecarboxylic acids has been studied, and the position of the nitrogen atom relative to the carboxyl group significantly influences the reaction's feasibility. cdnsciencepub.com For pyridinecarboxylic acids, the presence of the nitrogen atom adjacent to the carboxyl group (at the 2-position) greatly facilitates decarboxylation. cdnsciencepub.com
In the case of this compound, the carboxyl group is at the 8-position, adjacent to the ring nitrogen. This proximity is known to influence the reactivity. While specific studies on the decarboxylation of this compound are not prevalent, related quinoline carboxylic acids offer some insight. For instance, some quinoline-4-carboxylic acids undergo bromodecarboxylation when treated with N-bromosuccinimide (NBS), although this is often dependent on the presence of activating groups like hydroxyl or amino at the 3-position. nih.gov It has been noted that in some Pfitzinger cyclization reactions to form quinoline-4-carboxylic acids, unwanted decarboxylation can occur at a faster rate than other desired transformations, particularly under acidic conditions. nih.gov This suggests that thermal or acid-catalyzed conditions might promote the loss of CO₂ from the quinoline ring system, although specific conditions for this compound would require empirical determination.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core
The quinoline ring is an aromatic system, but its reactivity towards electrophilic and nucleophilic substitution is more complex than that of benzene (B151609) due to the presence of the nitrogen atom and the substituents. byjus.comyoutube.com
Electrophilic Aromatic Substitution (SEAr) on the quinoline ring is generally less facile than on benzene because the nitrogen atom is electron-withdrawing, deactivating the ring towards attack by electrophiles. In the case of this compound, the situation is further complicated by the presence of two deactivating substituents. The carboxylic acid group is a strong deactivating group and a meta-director. libretexts.org The iodine atom is also deactivating (due to its inductive effect) but is an ortho, para-director. libretexts.org
When considering the directing effects on the benzenoid ring (positions 5, 6, 7), the carboxylic acid at position 8 would primarily direct incoming electrophiles to positions 5 and 7. The iodine at position 3 is too distant to exert a strong directing influence on this ring. On the pyridinoid ring (positions 2 and 4), electrophilic attack is generally disfavored due to the electron-withdrawing nature of the protonated nitrogen under acidic reaction conditions. The combined deactivating effects of the nitrogen, iodine, and carboxylic acid groups make electrophilic substitution on the this compound core challenging and likely to require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgbyjus.com This type of reaction is generally difficult on electron-rich aromatic systems unless activated by strong electron-withdrawing groups. wikipedia.org The iodine atom at the 3-position of the quinoline ring can potentially act as a leaving group. While aryl iodides are generally good leaving groups in the context of metal-catalyzed reactions, their displacement by classical SNAr is less common. The reactivity of haloquinolines towards nucleophilic substitution is dependent on the position of the halogen. Halogens at the 2- and 4-positions are more readily displaced by nucleophiles because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. The iodine at the 3-position is less activated, making direct nucleophilic displacement a less favorable pathway compared to other derivatization methods.
Other Derivatization Strategies for the Quinoline Scaffold
The presence of the iodine atom at the 3-position opens up a vast and modern area of synthetic chemistry: transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making this compound an excellent substrate. wikipedia.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a base. wikipedia.orgnih.govlibretexts.org It is a highly versatile method for creating new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the quinoline.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of alkenyl substituents at the 3-position, providing access to a range of functionalized derivatives.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne. unisa.ac.zawikipedia.orglibretexts.org It is the premier method for synthesizing arylalkynes, enabling the attachment of alkynyl moieties to the quinoline-3-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl iodide with an amine (primary or secondary). wikipedia.orgnih.govorganic-chemistry.orgyoutube.com It is a powerful method for synthesizing aryl amines and provides a direct route to 3-aminoquinoline (B160951) derivatives from this compound.
The following table summarizes these key cross-coupling strategies:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck Reaction | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) complex, Ligand, Base | C(sp²)-N |
These modern coupling reactions represent the most significant and versatile strategies for the derivatization of the this compound scaffold, offering access to a vast chemical space for drug discovery and materials science.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecular Architectures
The strategic placement of the iodo and carboxylic acid functionalities on the quinoline (B57606) scaffold allows 3-iodoquinoline-8-carboxylic acid to serve as a foundational component for synthesizing more elaborate molecules. The carboxylic acid provides a handle for amide bond formation and other derivatizations, while the iodine atom is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions, such as transition metal-catalyzed cross-coupling.
The carboxylic acid group at the 8-position of the quinoline ring is readily converted into a carboxamide functionality. This transformation is a cornerstone of medicinal chemistry and materials synthesis, allowing for the introduction of a wide array of substituents. The general synthesis involves activating the carboxylic acid, often by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with a primary or secondary amine.
This reaction is analogous to the synthesis of other quinoline-carboxamide derivatives, which have been explored for various applications. For instance, substituted quinoline-2-carboxamides have been prepared by coupling 8-hydroxyquinoline-2-carboxylic acid with various amines in the presence of coupling agents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Similarly, quinoline-3-carboxamide (B1254982) derivatives have been synthesized from the corresponding carboxylic acid by first converting it to an acyl chloride and then reacting it with different anilines. researchgate.net Following these established methods, this compound can be reacted with diverse amines to produce a library of novel 3-iodoquinoline-8-carboxamide derivatives.
Table 1: Potential Synthesis of 3-Iodoquinoline-8-carboxamides
| Reactant A | Reactant B | Coupling Method | Product |
|---|---|---|---|
| This compound | Primary/Secondary Amine (R-NH₂) | Peptide Coupling Agents (e.g., HATU, TBTU) | 3-Iodo-N-substituted-quinoline-8-carboxamide |
Bisquinoline systems, which consist of two quinoline units linked together, are of significant interest due to their biological activities, including antimalarial properties. researchgate.net The structure of this compound is well-suited for the synthesis of such systems. The iodine atom at the 3-position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to link with another quinoline-containing molecule.
Alternatively, the quinoline-8-carboxylic acid moiety itself can be part of a linking strategy. While direct synthesis from the iodo-acid is one route, related methods show how bisquinoline systems are formed. For example, a common approach involves the Williamson ether synthesis, where an 8-hydroxyquinoline (B1678124) is reacted with a halomethyl-quinoline derivative to form an ether linkage. researchgate.netresearchgate.net This highlights the utility of the quinoline-8-position as a connection point for building larger, multi-ring systems. The dual functionality of this compound allows for multiple synthetic pathways to construct novel bisquinoline architectures.
Ligand Design and Coordination Chemistry in Metal-Catalyzed Processes
Quinoline derivatives containing carboxylic acid groups are excellent candidates for use as ligands in coordination chemistry and metal-catalyzed reactions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as donor atoms, binding to a metal center.
The quinoline carboxylic acid framework is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. thieme-connect.com The rigid structure of the quinoline ring system, combined with the chelating ability of the 8-carboxylate group, can create a well-defined chiral environment around a metal center. When appropriately substituted to be chiral, such ligands can induce high levels of enantioselectivity in a variety of chemical transformations. acs.org For example, axially chiral quinoline-2-carboxylic acid has been used to generate a copper catalyst for the enantioselective synthesis of BINOLs. nih.gov The development of new chiral ligands is a central theme in catalysis, and quinoline scaffolds are versatile platforms for this purpose. thieme-connect.com The this compound backbone could be modified to create new chiral ligands, where the iodine atom provides a site for introducing chiral auxiliaries or for attachment to a solid support.
The nitrogen atom of the quinoline ring and the adjacent 8-carboxylate group form a powerful bidentate (N,O) chelating unit. This arrangement leads to the formation of a stable five-membered ring when coordinated to a metal ion. This chelating ability is a well-known feature of 8-substituted quinolines. N-heterocyclic polycarboxylic acids are recognized as excellent building blocks for metal complexes due to their varied coordination modes. nih.gov The coordination of quinoline-2-carboxylic acid with copper, for instance, results in a dimeric complex where two ligands coordinate to the metal center. nih.gov Similarly, this compound is expected to form stable complexes with a wide range of transition metals, lanthanides, and actinides. The iodine substituent can further influence the electronic properties and steric environment of the resulting metal complex, potentially tuning its catalytic activity or physical properties.
Precursor for Advanced Materials Development
The unique properties of this compound make it a promising precursor for the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from organic ligands (linkers) and metal ions or clusters, creating extended one-, two-, or three-dimensional networks.
The ability of the quinoline-8-carboxylic acid moiety to act as a chelating and bridging ligand is crucial for the formation of these frameworks. For example, quinoline-2,4-dicarboxylic acid has been used to construct 3D coordination polymers with lanthanide ions. nih.gov By analogy, this compound could be employed as a linker to build novel MOFs. The presence of the iodine atom offers a site for post-synthetic modification, where the C-I bond can be transformed via cross-coupling reactions after the framework has been assembled. This allows for the introduction of new functional groups, which can alter the properties of the material, such as its porosity, catalytic activity, or luminescence.
Integration into Covalent Organic Frameworks (COFs)
The unique structural and electronic properties of this compound make it a compelling building block for the design and synthesis of advanced Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic monomers linked by strong covalent bonds. The incorporation of this compound into COF architectures can be achieved through several synthetic strategies, primarily leveraging the reactive carboxylic acid and iodo functional groups.
One of the primary methods for integrating quinoline-based carboxylic acids into COFs is through the Doebner reaction . This multicomponent reaction typically involves an aniline (B41778), a carbonyl compound, and an α,β-unsaturated carboxylic acid or its precursor, leading to the formation of a quinoline ring. researcher.life In the context of COF synthesis, pre-functionalized monomers like this compound can be reacted with complementary linkers to form a stable, porous framework. Research on related quinoline-4-carboxylic acids has demonstrated the successful synthesis of crystalline and chemically stable COFs using this approach, which can be conducted as a one-pot synthesis or through post-synthetic modification (PSM). researcher.life
Post-synthetic modification (PSM) represents another powerful strategy for incorporating functionalities like those present in this compound into COFs. In this approach, a pre-existing COF with reactive sites is treated with a molecule that can form a covalent bond with those sites. The presence of the iodo group on the quinoline ring of this compound makes it particularly suitable for PSM. The carbon-iodine bond can participate in various cross-coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing for the grafting of new functional groups onto the COF scaffold. This method offers the advantage of introducing functionalities that might not be compatible with the initial COF synthesis conditions.
The integration of halogenated building blocks, including iodo-substituted compounds, is a known strategy for tuning the properties of COFs. Halogen atoms can influence the electronic properties of the framework, enhance inter-layer stacking through halogen bonding, and serve as reactive handles for further functionalization. While direct synthesis of a COF using this compound has not been extensively documented in readily available literature, the foundational principles of COF chemistry strongly support its potential as a valuable linker or functionalizing agent.
The resulting COFs functionalized with this compound are expected to exhibit unique properties. The quinoline moiety itself can impart catalytic activity, luminescence, and metal-chelating capabilities to the framework. Furthermore, the presence of the carboxylic acid group can enhance proton conductivity and provide sites for anchoring metal ions or other active species. The iodo-group, in addition to its role in PSM, can also influence the material's affinity for certain molecules, which could be exploited in applications such as gas separation and storage or sensing.
| Synthetic Strategy | Description | Key Functional Group Utilized | Potential Advantages |
|---|---|---|---|
| Direct Synthesis (e.g., Doebner Reaction) | One-pot or stepwise synthesis where this compound acts as a building block (linker) in the formation of the COF. | Carboxylic acid | Direct incorporation of the functional quinoline unit into the framework, leading to a high density of active sites. |
| Post-Synthetic Modification (PSM) | Modification of a pre-formed COF with this compound. The COF would need to have reactive sites amenable to reaction with either the iodo or carboxylic acid group. | Iodo group (for cross-coupling) or Carboxylic acid (for esterification/amidation) | Allows for the introduction of functionalities that may not be stable under the initial COF synthesis conditions. Enables precise control over the degree of functionalization. |
Utilization in the Development of Polymers and Dyes
The bifunctional nature of this compound, possessing both a reactive iodo-group and a carboxylic acid, makes it a valuable monomer and functionalizing agent in the development of advanced polymers and dyes. The quinoline core itself is a well-known chromophore and a privileged structure in medicinal chemistry, imparting desirable electronic and photophysical properties to the resulting materials. rsc.org
In polymer chemistry, this compound can be incorporated into polymer chains to introduce specific functionalities. The carboxylic acid group can be readily converted into an ester or an amide, allowing for its integration into polyesters and polyamides through condensation polymerization. Furthermore, the iodo-group serves as a versatile handle for post-polymerization modification. This is particularly useful for creating functional polymers with tailored properties. For instance, the iodine atom can be substituted via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions to attach other functional moieties, such as fluorescent tags, bioactive molecules, or groups that enhance solubility or thermal stability.
While specific examples of polymers derived directly from this compound are not extensively reported, the synthesis of polymers containing iodo-functional groups and carboxylic acid end-groups is a well-established field. For example, reverse iodine transfer polymerization (RITP) is a controlled radical polymerization technique that can produce polymers with iodine end-groups, which can then be further functionalized. nih.gov The principles of these established methods can be applied to monomers like this compound to create novel functional polymers.
In the realm of dyes, quinoline derivatives are known to be important precursors. Specifically, 8-hydroxyquinoline is a key component in the synthesis of azo dyes, which are widely used in the textile industry for dyeing polyester (B1180765) fabrics. medcraveonline.comderpharmachemica.comresearchgate.netsci-hub.seresearchgate.net The general synthetic route involves the diazotization of an aromatic amine followed by coupling with 8-hydroxyquinoline. While this compound is not an 8-hydroxyquinoline, its quinoline core suggests its potential as a scaffold for new classes of dyes. The iodo- and carboxylic acid groups would be expected to modulate the photophysical properties of the resulting dye, such as its color, fluorescence, and fastness properties. The carboxylic acid group, in particular, can act as an anchoring group for binding the dye to certain substrates.
Recent research has focused on the synthesis of libraries of iodo-quinoline derivatives for various applications, including their antimicrobial properties. nih.govbohrium.commdpi.comresearchgate.net These studies often employ methods like the Doebner synthesis to create a range of substituted quinoline carboxylic acids. mdpi.com The investigation of the photophysical properties of these compounds could open avenues for their use as fluorescent probes or novel dye structures.
| Application Area | Role of this compound | Key Functional Groups | Anticipated Properties of Resulting Material |
|---|---|---|---|
| Functional Polymers | Monomer or functionalizing agent | Carboxylic acid (for polymerization), Iodo group (for post-polymerization modification) | Enhanced thermal stability, specific solubility, fluorescence, bioactivity, or catalytic activity. |
| Dyes | Core scaffold for novel dye synthesis | Quinoline core (chromophore), Iodo and Carboxylic acid groups (property modulation) | Unique color and fluorescence properties, improved fastness, potential for use as functional dyes (e.g., sensors). |
Spectroscopic Characterization and Structural Elucidation of 3 Iodoquinoline 8 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 3-iodoquinoline-8-carboxylic acid, ¹H, ¹³C, and ¹⁵N NMR studies offer a complete picture of the molecular skeleton and the electronic environment of the constituent atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a quinoline (B57606) carboxylic acid, the protons on the aromatic rings typically appear in the downfield region between 7.0 and 9.5 ppm. chemicalbook.com The formation of the carboxy-quinoline core is confirmed by signals in the 7.80–9.20 ppm range, with specific splitting patterns (e.g., doublets, doublets of doublets) arising from proton-proton scalar couplings. nih.gov The proton of the carboxylic acid group is highly deshielded and typically observed as a broad singlet at a chemical shift of around 12 to 14 ppm, although its exact position can be influenced by solvent and concentration. nih.govpressbooks.pub This signal will also disappear upon the addition of D₂O, confirming the presence of an exchangeable acidic proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon framework. The aromatic carbons of the quinoline ring are expected to resonate in the 120–160 ppm region. The carbonyl carbon of the carboxylic acid group is characteristically found further downfield, typically in the range of 165 to 185 ppm. pressbooks.publibretexts.org A key feature in the spectrum of this compound is the signal for the carbon atom bonded to the iodine. Due to the "heavy atom effect," this carbon (C-3) is expected to show a significant upfield shift compared to its non-iodinated analogue.
¹⁵N NMR Spectroscopy
While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen atom is sensitive to factors like hybridization, substitution, and intermolecular interactions, making it a valuable probe for studying the electronic structure of the heterocycle.
Interactive Table: Typical NMR Chemical Shifts for a this compound Skeleton
This table presents expected chemical shift (δ) ranges based on data from analogous compounds.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Citation(s) |
| ¹H | Aromatic (Quinoline ring) | 7.80 - 9.40 | chemicalbook.comnih.gov |
| ¹H | Carboxylic Acid (-COOH) | 12.0 - 14.0 (broad singlet) | nih.govpressbooks.pub |
| ¹³C | Aromatic (Quinoline ring) | 120 - 160 | nih.gov |
| ¹³C | Carbonyl (-C OOH) | 165 - 185 | pressbooks.publibretexts.org |
| ¹³C | Iodine-bound Carbon (C-I) | Upfield shift relative to C-H |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. compoundchem.com
The most prominent feature is a very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position depends on whether the acid exists as a dimer (around 1710 cm⁻¹) or a monomer (around 1760 cm⁻¹). pressbooks.pub
Other significant absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations within the quinoline ring in the 1500–1600 cm⁻¹ fingerprint region, and C-N stretching bands between 1335–1240 cm⁻¹. nih.gov Studies on related iodo-quinoline derivatives have confirmed these assignments. nih.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Citation(s) |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | pressbooks.puborgchemboulder.com |
| ~3000 - 3100 | C-H stretch | Aromatic | orgchemboulder.com |
| 1710 - 1760 (strong) | C=O stretch | Carboxylic Acid | pressbooks.pub |
| 1500 - 1600 | C=C / C=N stretch | Aromatic/Quinoline Ring | nih.gov |
| 1335 - 1240 | C-N stretch | Quinoline Ring | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
In the electron ionization (EI) mass spectrum of quinoline carboxylic acids, the molecular ion peak (M⁺) is typically observed and often stable. chempap.org The fragmentation of this compound is expected to follow pathways characteristic of carboxylic acids and quinoline rings. Key fragmentation events include:
Loss of a hydroxyl radical: A peak corresponding to [M-17]⁺ from the cleavage of the C-OH bond. libretexts.org
Loss of the carboxyl group: A prominent peak at [M-45]⁺, corresponding to the loss of the entire -COOH group. libretexts.orgchempap.org
Decarboxylation: A significant fragment ion corresponding to [M-45]⁺ can also be described as the loss of a COOH radical. chempap.org
Following the initial loss from the carboxylic acid moiety, the resulting quinoline cation can undergo further fragmentation, such as the characteristic expulsion of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring. chempap.org
Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound (MW ≈ 299.07)
| Fragmentation Event | Lost Fragment | Fragment m/z (approx.) | Citation(s) |
| Molecular Ion | - | 299 | chempap.org |
| Loss of Hydroxyl | •OH | 282 | libretexts.org |
| Loss of Carboxyl | •COOH | 254 | libretexts.orgchempap.org |
| Subsequent Loss of HCN | •COOH, then HCN | 227 | chempap.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption patterns in the UV-Vis range due to π→π* and n→π* transitions within the aromatic system. While simple aliphatic carboxylic acids absorb at wavelengths too low to be of much practical use (~210 nm), the absorption spectrum of this compound is dominated by the quinoline chromophore. libretexts.org
Studies on related 8-hydroxyquinoline (B1678124) systems show strong absorptions in the UV region. researchgate.net The precise absorption maxima (λ_max) and molar absorptivity are sensitive to the solvent and the substitution pattern on the quinoline ring. While detailed fluorescence studies for the title compound are not widely reported, the rigid, planar structure of the quinoline ring is a common feature in many fluorescent molecules, suggesting that it and its derivatives may exhibit interesting photoluminescent properties.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.
For this compound, a crystal structure analysis would be expected to reveal several key features:
The planarity of the quinoline ring system.
Intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming a centrosymmetric dimer motif.
Potential non-covalent interactions involving the iodine atom, such as halogen bonding, which can influence the crystal packing.
Structural studies on related iodo-quinoline derivatives have successfully employed this technique to confirm their molecular structures and investigate their conformational preferences. nih.govresearchgate.net Such analyses are crucial for understanding the supramolecular assembly and for correlating the solid-state structure with the compound's physical properties.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are instrumental in optimizing molecular geometry and predicting a variety of chemical properties. rsc.orgnih.gov
DFT studies typically involve the use of functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net These calculations can predict key parameters that describe the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
Other reactivity descriptors derived from DFT calculations include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.org These parameters help in understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index can be a useful descriptor for predicting biological activity. acs.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Parameters for a Substituted Quinoline Derivative This table presents typical data obtained from DFT calculations on quinoline systems to illustrate the concepts. The values are representative and not specific to 3-Iodoquinoline-8-carboxylic acid.
| Parameter | Description | Representative Value | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 eV | Indicator of chemical reactivity and stability nih.gov |
| Electronegativity (χ) | Tendency to attract electrons | 4.5 eV | Measures the power of an atom or group to attract electrons |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 eV | A "harder" molecule is less reactive researchgate.net |
| Electrophilicity Index (ω) | Propensity to accept electrons | 5.06 eV | Global reactivity index |
Molecular Dynamics Simulations for System Behavior Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For systems involving quinoline derivatives, MD simulations provide insights into their structural stability and interactions with their environment, such as a solvent or a biological receptor. acs.orgnih.gov
The setup for an MD simulation involves defining a force field (e.g., AMBER, GAFF) that describes the potential energy of the system and the forces between atoms. acs.org The system is typically solvated in a box of water molecules (e.g., TIP3P model) and neutralized with counterions to simulate physiological conditions. acs.org The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the trajectory of each atom.
Analysis of the MD trajectory can reveal important information about the system's behavior. Key parameters include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation. The Root Mean Square Fluctuation (RMSF) highlights the flexibility of different parts of the molecule. acs.org Furthermore, MD simulations are used to calculate binding energies between a ligand and a receptor, providing a quantitative measure of their interaction strength. nih.gov
Table 2: Key Outputs from Molecular Dynamics Simulations and Their Significance This table summarizes typical outputs from MD simulations and their interpretations in the context of a quinoline derivative interacting with a biological target.
| Simulation Output | Description | Significance |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Low RMSD values suggest the system has reached a stable equilibrium state. acs.org |
| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle from its average position over the course of the simulation. | High RMSF values indicate regions of high flexibility or mobility within the molecule or protein. acs.org |
| Radius of Gyration (RoG) | The root mean square distance of the atoms from their common center of mass. | A stable RoG value indicates that the molecule is maintaining a compact and stable structure. acs.org |
| Binding Free Energy (e.g., MM/PBSA) | Calculation of the free energy of binding of a ligand to a receptor. | Predicts the strength of the interaction and the affinity of the molecule for its target. nih.gov |
| Intermolecular Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time. | Elucidates the specific atomic interactions that stabilize the complex. |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and synthesizing new molecules efficiently. For this compound, mechanistic investigations would focus on both its synthesis and its subsequent reactions.
The synthesis of substituted quinolines can be achieved through various classic named reactions, such as the Doebner-von Miller, Pfitzinger, or Friedländer synthesis. nih.gov A plausible route to this compound could involve a multi-step sequence. For instance, the Combes quinoline synthesis or a variation thereof might be employed, starting from an appropriately substituted aniline (B41778) and a β-diketone, followed by iodination. Alternatively, a Povarov-type reaction, which is a three-component reaction, could be adapted. nih.govresearchgate.net Mechanistic studies, often supported by computational modeling, help to understand the role of catalysts, the nature of intermediates, and the factors controlling the regioselectivity of these cyclization reactions. nih.gov
The reactivity of the final product, this compound, is governed by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amidation, or reduction. pharmaguideline.com The mechanism of these transformations, for example, the acid-catalyzed Fischer esterification, involves protonation of the carbonyl oxygen followed by nucleophilic attack of an alcohol. pharmaguideline.com The presence of the iodine atom and the quinoline ring system will influence the reactivity of the carboxylic acid group. Conversely, the electron-withdrawing nature of the carboxylic acid and the iodine atom deactivates the quinoline ring towards electrophilic substitution, while directing effects would influence the position of any potential nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical transformations involving complex molecules like this compound. By integrating insights from DFT and mechanistic studies, chemists can forecast how the molecule will behave under various reaction conditions.
The prediction of reactivity often begins with an analysis of the molecule's electronic properties. The HOMO and LUMO energy levels and the MEP map calculated by DFT can identify the most nucleophilic and electrophilic sites within the molecule. nih.gov For this compound, the nitrogen atom is expected to be a primary site for protonation or coordination to Lewis acids. The distribution of electron density, influenced by the electron-withdrawing iodine and carboxylic acid groups, will dictate the regioselectivity of reactions such as electrophilic aromatic substitution, which would likely be disfavored but would occur at specific positions if forced.
Selectivity in chemical transformations can also be predicted. For example, in reactions involving multiple functional groups, computational models can help determine which group is more likely to react. The relative activation energies for different reaction pathways can be calculated to predict the major product. This is particularly useful in designing synthetic routes where chemo- or regioselectivity is critical. Studies on other substituted quinolines have shown that modifying substituents can significantly alter the pKa and, consequently, the selectivity of the molecule's interactions, for instance with biological targets in different cellular environments. nih.gov Computational tools can thus guide the rational design of derivatives with desired reactivity and selectivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
